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Introduction
Cepaea nemoralis, the grove snail, is a valuable model organism in evolutionary biology,

population genetics, and ecotoxicology. Traditional genetic studies often require invasive tissue

sampling, leading to ethical concerns and potential impacts on local populations. This

document outlines a detailed, non-invasive method for obtaining high-quality genomic DNA

from the mucus of Cepaea nemoralis. This approach allows for the genetic analysis of

individuals without causing harm, enabling longitudinal studies and the sampling of protected

populations.

The primary challenge in working with snail mucus is the high concentration of

mucopolysaccharides, which can co-precipitate with DNA and inhibit downstream enzymatic

reactions such as PCR.[1][2][3] The protocols detailed below are optimized to overcome these

challenges, ensuring reliable DNA extraction for various molecular applications.

Data Presentation: Quantitative Analysis of Non-
invasive DNA Sampling
While specific quantitative data for DNA extracted from Cepaea nemoralis mucus is not

extensively published, the following tables provide representative data from non-invasive
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sampling methods in other organisms, which can serve as a benchmark for expected yields

and purity. The success of DNA extraction from snail mucus is highly dependent on the removal

of inhibitors.[1][2]

Table 1: Representative DNA Yields from Various Non-Invasive Sampling Methods

Sample
Source

Organism
Collection
Method

Average DNA
Yield (ng/µL)

Reference

Mucus
Freshwater

Mussels

Swabbing (4

strokes)
833.8 [4]

Mucus
Freshwater

Mussels

Swabbing (6

strokes)
852.6 [4]

Buccal Cells Human Swabs (3) 82.2 (mean) [5]

Buccal Cells Human
Saline Mouth

Rinse
28.2 [6]

Table 2: Representative DNA Purity (A260/A280 Ratio) from Non-Invasive Samples

Sample
Source

Organism
Extraction
Method

Average
A260/A280
Ratio

Reference

Various Tissues
Non-marine

molluscs
Modified CTAB ≥ 1.80 [1]

Various Tissues
Non-marine

molluscs
Commercial Kit

Comparable to

CTAB, but less

consistent PCR

success

[1]

Buccal Cells Human Swabs (3) 1.95 (median) [5]

Buccal Cells Human
Saline Mouth

Rinse
2.0 [6]
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Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[1]

Experimental Protocols
Protocol 1: Non-invasive Mucus Sample Collection from
Cepaea nemoralis
Materials:

Sterile cotton swabs

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

Ethanol (70%) for surface sterilization (optional)

Gloves

Procedure:

If possible, gently clean the shell of the snail with a soft brush to remove dirt and debris.

Allow the snail to acclimate in a clean, moist environment to encourage movement and

mucus secretion.

Gently encourage the snail to crawl onto a clean, sterile surface (e.g., a sterile petri dish).

Using a sterile cotton swab, gently wipe the pedal (foot) region of the snail where a fresh

mucus trail is visible. To maximize DNA collection, it is recommended to swab the area

approximately 10 times.

Carefully place the head of the cotton swab into a sterile microcentrifuge tube.

Label the tube with a unique identifier for the individual snail.

Samples can be stored at -20°C until DNA extraction.

Protocol 2: DNA Extraction from Mucus Samples
(Modified CTAB Method)
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This protocol is adapted from methods proven effective for DNA extraction from molluscan

tissues, which are rich in polysaccharides.[1][7]

Materials:

CTAB lysis buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, 0.2% β-

mercaptoethanol, 2% PVP)

Proteinase K (20 mg/mL)

Chloroform:isoamyl alcohol (24:1)

Isopropanol, ice-cold

Ethanol (70%), ice-cold

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Water bath or heat block

Microcentrifuge

Vortex mixer

Procedure:

To the microcentrifuge tube containing the swab head, add 500 µL of pre-warmed (60°C)

CTAB lysis buffer and 5 µL of Proteinase K.

Vortex briefly to mix and incubate at 60°C for 1-3 hours with occasional vortexing to lyse the

cells and digest proteins.

After incubation, centrifuge the tube at 12,000 x g for 5 minutes to pellet any debris.

Carefully transfer the supernatant to a new sterile microcentrifuge tube.

Add an equal volume of chloroform:isoamyl alcohol (24:1).

Mix by inverting the tube gently for 5 minutes to form an emulsion.
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Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.

Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube. Be

cautious not to disturb the interface.

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

Mix gently by inversion until a white DNA precipitate becomes visible.

Incubate at -20°C for at least 1 hour to enhance precipitation.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant.

Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do

not over-dry the pellet.

Resuspend the DNA pellet in 30-50 µL of TE buffer.

Store the extracted DNA at -20°C.

Protocol 3: DNA Quantification and Quality Assessment
Materials:

Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)

Agarose gel electrophoresis system

Procedure:

Quantification:
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Using a spectrophotometer, measure the absorbance at 260 nm to determine the DNA

concentration.

Alternatively, for higher accuracy and to avoid overestimation due to RNA contamination,

use a fluorometer with a DNA-specific dye.

Purity Assessment:

Using a spectrophotometer, measure the absorbance at 230 nm, 260 nm, and 280 nm.

Calculate the A260/A280 ratio to assess protein contamination. A ratio of ~1.8 is desirable.

[1]

Calculate the A260/A230 ratio to assess for contamination with polysaccharides and other

organic compounds. A ratio between 2.0 and 2.2 is ideal.

Integrity Assessment:

Run an aliquot of the extracted DNA on a 1% agarose gel.

Visualize the DNA under UV light after staining with an appropriate DNA stain (e.g.,

ethidium bromide or SYBR Safe).

High molecular weight DNA should appear as a sharp, distinct band near the top of the

gel. A smear may indicate DNA degradation.

Visualizations
Signaling Pathway: Glycosaminoglycan Biosynthesis in
Gastropods
The primary components of snail mucus are glycoproteins and glycosaminoglycans (GAGs).[8]

[9] The following diagram illustrates a generalized pathway for the biosynthesis of heparan

sulfate, a type of GAG found in molluscs.[10][11] This pathway is crucial for the production of

the mucus matrix.
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Caption: Glycosaminoglycan biosynthesis pathway in gastropods.

Experimental Workflow: Non-invasive DNA Sampling
and Analysis
The following diagram outlines the complete workflow from sample collection to downstream

molecular analysis.
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Caption: Experimental workflow for non-invasive DNA sampling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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